N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCIECQTFCSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological significance, and various applications of this compound, highlighting its potential as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound generally involves the reaction of 4-bromobenzyl amine with chloroacetyl chloride in the presence of a suitable solvent and base. The resulting compound is characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the molecular structure can be confirmed by analyzing the chemical shifts in and NMR spectra, along with IR absorption bands indicative of functional groups.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against a range of bacterial and fungal pathogens. A study evaluating its derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular integrity .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | E. coli | 15 µg/mL |
| d2 | S. aureus | 10 µg/mL |
| d3 | C. albicans | 20 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The compound's effectiveness is often measured using the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment.
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| d6 | 5.0 | Induction of apoptosis |
| d7 | 3.5 | Cell cycle arrest in G2/M phase |
Molecular docking studies have indicated that these compounds bind effectively to key targets involved in cancer cell proliferation, such as topoisomerases I and II . This binding affinity correlates with their observed antiproliferative effects.
Case Studies
Recent studies have further elucidated the dual role of these compounds in both anticancer and anti-inflammatory pathways. For instance, one study reported that a derivative exhibited selective inhibition of COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory diseases alongside its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Thiazole vs. Oxadiazole Derivatives
- N-(5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide ([][]): Replaces the thiazole ring with a 1,3,4-oxadiazole core. Used to synthesize thiazolidinone derivatives (e.g., compound 9 in []) via reactions with ammonium thiocyanate.
Thiadiazole-Based Analogues
- 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives ([]): Features a thiadiazole core instead of thiazole. The nitro group enhances electrophilicity, which may influence interactions with biological targets like enzymes.
Substituent Variations on the Acetamide Group
Chlorophenoxy Substitution
- N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ([]): Replaces the chloro group with a 4-chlorophenoxy moiety.
Morpholine Substitution
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide ([]):
- Substitutes chloro with a morpholine ring.
- Morpholine enhances solubility and introduces hydrogen-bonding capabilities, critical for anticancer activity.
Hydroxyphenyl Substitution
Anticancer Activity
Physicochemical and Structural Analysis
Crystallographic Insights
Electronic Effects
- Chloro vs. Phenoxy: The chloro group is a weaker electron-withdrawing group compared to phenoxy, which may alter binding kinetics.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide | Thiazole | Chloro, 4-bromobenzyl | Anticancer | [7], [9], [10] |
| N-(5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide | Oxadiazole | Chloro, 4-bromobenzyl | Intermediate for synthesis | [2], [3] |
| N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide | Thiazole | 4-Chlorophenoxy, 4-bromobenzyl | Not reported | [6] |
| N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide | Thiazole | Morpholine, 4-bromobenzyl | Anticancer | [10] |
| N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | Thiazole | Hydroxyphenyl | COX inhibition | [12] |
Q & A
Q. What are the standard synthetic routes for N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide?
The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 2-amino-5-(4-bromobenzyl)thiazole derivatives with chloroacetyl chloride in dioxane or dimethylformamide (DMF), catalyzed by triethylamine. The reaction is conducted at 20–25°C, followed by filtration, washing with water, and recrystallization from ethanol-DMF mixtures to isolate the product . Yield optimization may require adjusting stoichiometry or reaction time.
Q. How is this compound characterized using spectroscopic methods?
- 1H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm), thiazole protons (δ 6.6–7.3 ppm), and acetamide protons (δ 4.0–4.8 ppm) are critical for structural confirmation. For example, the methylene group in the 4-bromobenzyl moiety appears as a singlet near δ 4.06 .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 369 for C₁₃H₁₀BrClN₂OS) confirm the molecular weight.
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) bonds are key .
Q. What purification techniques are effective for isolating high-purity samples?
Recrystallization using ethanol-DMF (1:1 v/v) is standard . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) may be employed. Purity >95% is typically validated via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s molecular structure?
Single crystals are grown via slow evaporation of saturated DMSO or ethanol solutions. Data collection at 173 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via SHELX suite) provides bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and acetamide conformation can be validated against computational models .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- 4-Bromobenzyl Group : Enhances lipophilicity and π-π stacking with biological targets, as seen in antitumor activity studies .
- Chloroacetamide Moiety : Electrophilic chlorine may react with cysteine residues in enzymes, influencing inhibitory potency. Derivatives with methyl or methoxy groups show reduced activity, suggesting steric or electronic effects .
- Methodology : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups (NO₂) and assay against cancer cell lines (e.g., MCF-7) using MTT assays .
Q. How to address contradictory biological data across studies?
- Assay Conditions : Variability in cell culture media, incubation times, or solvent (DMSO concentration) can alter results. Standardize protocols using CLSI guidelines.
- Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of the chloroacetamide group) may reduce efficacy. Monitor stability via LC-MS over 24–48 hours .
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC₅₀ values from independent replicates .
Q. What computational tools predict the compound’s reactivity or binding modes?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to model interactions. The bromobenzyl group may occupy hydrophobic pockets, while the chloroacetamide aligns with catalytic sites .
- DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
Methodological Notes
- SHELX Refinement : For crystallographic data, use
SHELXL-2018/3with least-squares refinement. R-factor thresholds <0.05 indicate high reliability . - Biological Replicates : Include ≥3 replicates per experiment to ensure statistical power .
- Synthetic Scalability : Milligram-scale reactions in dioxane show higher yields (>75%) compared to THF or acetone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
